molecular formula C19H14Cl2N4OS B2426888 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-54-3

4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2426888
CAS RN: 894044-54-3
M. Wt: 417.31
InChI Key: FQRMABVSRFELML-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . Thiazole and triazole rings are common motifs in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available literature .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and includes a benzamide group attached to a thiazole ring, which is further connected to a triazole ring . The compound also contains two chlorophenyl groups . The exact structure can be confirmed using techniques such as NMR and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and the types of functional groups it contains . For example, the presence of the amide group suggests that the compound may form hydrogen bonds, which could affect its solubility and stability . The exact physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Applications

  • Green Synthesis Methods: Kumar and Sharma (2017) reported an eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, which can be relevant for the compound (Kumar & Sharma, 2017).
  • Antimicrobial Activity: Ceylan et al. (2014) synthesized hybrid molecules with azole moieties, including structures similar to the compound of interest, and investigated their biological activities, including antimicrobial effects (Ceylan et al., 2014).

Biological and Medicinal Research

  • Anti-inflammatory and Analgesic Agents: Doğdaş et al. (2007) studied thiazolo[3,2-b]-1,2,4-triazole derivatives for their potential as anti-inflammatory and analgesic agents (Doğdaş et al., 2007).
  • Protective Effects Against Oxidative Stress: Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their efficacy in preventing ethanol-induced oxidative stress in mouse liver and brain (Aktay et al., 2005).

Synthesis and Analytical Applications

  • Photophysical Properties: Sravanthi and Manju (2015) explored the fluorescence properties of thiazolo[3,2-a][1,3,5]triazines, indicating potential applications in photophysical research and materials science (Sravanthi & Manju, 2015).
  • Nematocidal Activity: Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group and evaluated their nematocidal activities, suggesting potential agricultural applications (Liu et al., 2022).

properties

IUPAC Name

4-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c20-14-5-1-12(2-6-14)17-23-19-25(24-17)16(11-27-19)9-10-22-18(26)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMABVSRFELML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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